molecular formula C11H9BrF2O2 B13058273 5-[1-(Bromomethyl)cyclopropyl]-2,2-difluoro-2H-1,3-benzodioxole

5-[1-(Bromomethyl)cyclopropyl]-2,2-difluoro-2H-1,3-benzodioxole

Cat. No.: B13058273
M. Wt: 291.09 g/mol
InChI Key: RWTRCAHHFWLGRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[1-(Bromomethyl)cyclopropyl]-2,2-difluoro-2H-1,3-benzodioxole is a complex organic compound characterized by the presence of a bromomethyl group attached to a cyclopropyl ring, which is further connected to a difluorobenzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(Bromomethyl)cyclopropyl]-2,2-difluoro-2H-1,3-benzodioxole typically involves multiple steps. One common approach is the bromination of cyclopropylmethyl ketones or aldehydes using bromine or copper(II) bromide.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, including the use of scalable and efficient reaction conditions, would apply. This might involve the use of continuous flow reactors and optimized catalytic systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[1-(Bromomethyl)cyclopropyl]-2,2-difluoro-2H-1,3-benzodioxole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and boronic acids are typically used.

    Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while Suzuki-Miyaura coupling would result in the formation of a new biaryl compound .

Scientific Research Applications

5-[1-(Bromomethyl)cyclopropyl]-2,2-difluoro-2H-1,3-benzodioxole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[1-(Bromomethyl)cyclopropyl]-2,2-difluoro-2H-1,3-benzodioxole involves its interaction with molecular targets through its reactive bromomethyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The difluorobenzodioxole moiety may also contribute to the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylmethyl Bromide: Similar in structure but lacks the difluorobenzodioxole moiety.

    Difluorobenzodioxole Derivatives: Compounds with similar aromatic structures but different substituents on the cyclopropyl ring.

Uniqueness

5-[1-(Bromomethyl)cyclopropyl]-2,2-difluoro-2H-1,3-benzodioxole is unique due to the combination of its bromomethyl cyclopropyl group and difluorobenzodioxole moiety.

Properties

Molecular Formula

C11H9BrF2O2

Molecular Weight

291.09 g/mol

IUPAC Name

5-[1-(bromomethyl)cyclopropyl]-2,2-difluoro-1,3-benzodioxole

InChI

InChI=1S/C11H9BrF2O2/c12-6-10(3-4-10)7-1-2-8-9(5-7)16-11(13,14)15-8/h1-2,5H,3-4,6H2

InChI Key

RWTRCAHHFWLGRX-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CBr)C2=CC3=C(C=C2)OC(O3)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.